1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Antimicrobial Resistance MDR Pathogens Antibacterial Drug Discovery

1-(Piperidin-1-ylmethyl)naphthalen-2-ol (CAS 5342-95-0), also known as 1,2-TPI or Ro 3-0514, is a phenolic Mannich base synthesized via the condensation of 2-naphthol, formaldehyde, and piperidine. It belongs to the class of 1-aminoalkyl-2-naphthols and exhibits a unique intramolecular O–H⋯N hydrogen bond that stabilizes its molecular conformation, a feature confirmed by single-crystal X-ray diffraction.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 5342-95-0
Cat. No. B1203757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-1-ylmethyl)naphthalen-2-ol
CAS5342-95-0
Synonyms1,2-TPI
1-(piperidinomethyl)-2-naphthol
1-piperidinylmethyl-2-naphthol
NSC 3684
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O
InChIInChI=1S/C16H19NO/c18-16-9-8-13-6-2-3-7-14(13)15(16)12-17-10-4-1-5-11-17/h2-3,6-9,18H,1,4-5,10-12H2
InChIKeyWFZSFSMELSBBJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-1-ylmethyl)naphthalen-2-ol (CAS 5342-95-0) Procurement: A Naphthol-Piperidine Mannich Base with Differentiated Muscarinic and Antimicrobial Activity


1-(Piperidin-1-ylmethyl)naphthalen-2-ol (CAS 5342-95-0), also known as 1,2-TPI or Ro 3-0514, is a phenolic Mannich base synthesized via the condensation of 2-naphthol, formaldehyde, and piperidine [1]. It belongs to the class of 1-aminoalkyl-2-naphthols and exhibits a unique intramolecular O–H⋯N hydrogen bond that stabilizes its molecular conformation, a feature confirmed by single-crystal X-ray diffraction [2]. This compound is characterized as a potent muscarinic receptor antagonist with demonstrated antihypertensive effects in vivo , and it also displays notable in vitro antimicrobial activity against multidrug-resistant (MDR) bacterial strains .

Why 1-(Piperidin-1-ylmethyl)naphthalen-2-ol Cannot Be Substituted with Other 2-Naphthol Mannich Bases


The substitution of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol with a close analog, such as 1-(dimethylaminomethyl)naphthalen-2-ol, is not functionally equivalent due to divergent antimicrobial specificity driven by the nature of the secondary amine moiety. Experimental evidence demonstrates that while the piperidine-containing compound exhibits potent and superior antibacterial activity against MDR *Staphylococcus aureus* (MIC = 100 µg/mL vs. 200 µg/mL for ciprofloxacin), the dimethylamine analog shows distinct antifungal activity [1]. This divergence is further supported by in silico data, where the piperidine derivative displays strong binding affinities to *E. coli* DNA gyrase and *C. albicans* lanosterol 14α-demethylase, suggesting different target engagement profiles [1]. Therefore, selecting the correct analog is critical for achieving the desired biological outcome in research applications.

Quantitative Differentiation Guide for 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (CAS 5342-95-0) Procurement


Superior Antibacterial Efficacy Against MDR S. aureus Compared to Ciprofloxacin

In a direct comparison, 1-(Piperidin-1-ylmethyl)naphthalen-2-ol demonstrates a 2-fold greater potency than the fluoroquinolone antibiotic ciprofloxacin against multidrug-resistant *Staphylococcus aureus* [1]. This indicates a superior efficacy profile in an in vitro model of a clinically relevant MDR infection.

Antimicrobial Resistance MDR Pathogens Antibacterial Drug Discovery

Potent Antibacterial Activity Against MDR P. aeruginosa

The compound exhibits potent and specific antibacterial activity against multidrug-resistant *Pseudomonas aeruginosa* MDR1, with a reported Minimum Inhibitory Concentration (MIC) of 10 µg/mL [1]. This activity is in a similar range to that observed for other Mannich bases but is noteworthy for its specific target against a challenging Gram-negative MDR strain.

Gram-Negative Bacteria Pseudomonas aeruginosa Multidrug Resistance

Divergent Antimicrobial Specificity from a Close Structural Analog

When compared directly to its close analog, 1-(dimethylaminomethyl)naphthalen-2-ol (Compound 2), 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3) demonstrates a distinct and non-interchangeable antimicrobial profile. While the piperidine derivative is a potent antibacterial agent, the dimethylamine analog is a strong antifungal, with an MIC of 400 µg/mL against *Penicillium notatum* and *P. funiculosum*, which outperforms the standard griseofulvin (MIC = 500 µg/mL) [1].

Structure-Activity Relationship (SAR) Mannich Bases Antifungal Activity

Defined Muscarinic Receptor Antagonist Activity

1-(Piperidin-1-ylmethyl)naphthalen-2-ol is characterized as a potent and selective antagonist of muscarinic receptors, with a reported in vitro IC50 of 1.60 µM against the M1/M2/M3/M4/M5 receptor family from rat cortical homogenates using [3H]QNB as a radioligand [1]. This activity has been functionally validated in vivo, where the compound decreased blood pressure in anesthetized rats by blocking the vagus nerve .

Neuropharmacology Muscarinic Receptors Hypertension

High-Impact Research and Application Scenarios for 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (CAS 5342-95-0)


Antimicrobial Research and MDR Pathogen Studies

This compound is an ideal candidate for antimicrobial susceptibility testing and mechanism-of-action studies against multidrug-resistant (MDR) strains, particularly *Staphylococcus aureus* and *Pseudomonas aeruginosa*. Its superior potency over ciprofloxacin against MDR *S. aureus* [1] and its low MIC against MDR *P. aeruginosa* [1] make it a valuable tool for exploring new antibacterial strategies and validating novel drug targets like *E. coli* DNA gyrase [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry

The compound serves as a critical benchmark in SAR studies of 1-aminoalkyl-2-naphthols. Its divergent antimicrobial profile compared to the 1-(dimethylaminomethyl) analog [1] provides a clear example of how modifications to the amine moiety can drastically alter biological activity, making it an essential reference compound for medicinal chemistry campaigns aiming to optimize either antibacterial or antifungal properties.

Pharmacological Tool for Cholinergic Signaling Research

As a potent muscarinic receptor antagonist with validated in vivo hypotensive effects [2], this compound is a useful tool for investigating the role of muscarinic acetylcholine receptors in cardiovascular physiology and other cholinergic pathways. Its established mechanism allows for its use as a reference antagonist in binding assays and functional studies.

Crystallography and Conformational Analysis

The compound's well-defined crystal structure, featuring a stabilizing intramolecular O–H⋯N hydrogen bond , makes it a model substance for spectroscopic and crystallographic studies investigating the conformational effects of intramolecular hydrogen bonding in Mannich bases and related organic scaffolds.

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